(1S,3R,5S)-rel-3-(Cbz-amino)-5-hydroxycyclohexanecarboxylic Acid

Lipophilicity XLogP Hydrophilicity

(1S,3R,5S)-rel-3-(Cbz-amino)-5-hydroxycyclohexanecarboxylic Acid (CAS 882855-68-7) is a chiral, orthogonally protected cyclohexane-derived amino acid building block featuring a benzyloxycarbonyl (Cbz)-protected amine at position 3, a free hydroxyl at position 5, and a carboxylic acid at position 1, with defined (1S,3R,5S) relative stereochemistry across three stereocenters. Its molecular formula is C15H19NO5 (MW 293.31 g/mol), placing it in the class of hydroxylated N-Cbz-aminocyclohexanecarboxylic acids used as conformationally constrained intermediates in medicinal chemistry and peptide synthesis.

Molecular Formula C15H19NO5
Molecular Weight 293.31 g/mol
Cat. No. B13696846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R,5S)-rel-3-(Cbz-amino)-5-hydroxycyclohexanecarboxylic Acid
Molecular FormulaC15H19NO5
Molecular Weight293.31 g/mol
Structural Identifiers
SMILESC1C(CC(CC1NC(=O)OCC2=CC=CC=C2)O)C(=O)O
InChIInChI=1S/C15H19NO5/c17-13-7-11(14(18)19)6-12(8-13)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)
InChIKeyWZVWSSYUOBLPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R,5S)-rel-3-(Cbz-amino)-5-hydroxycyclohexanecarboxylic Acid – Chiral Building Block Procurement Guide


(1S,3R,5S)-rel-3-(Cbz-amino)-5-hydroxycyclohexanecarboxylic Acid (CAS 882855-68-7) is a chiral, orthogonally protected cyclohexane-derived amino acid building block featuring a benzyloxycarbonyl (Cbz)-protected amine at position 3, a free hydroxyl at position 5, and a carboxylic acid at position 1, with defined (1S,3R,5S) relative stereochemistry across three stereocenters [1]. Its molecular formula is C15H19NO5 (MW 293.31 g/mol), placing it in the class of hydroxylated N-Cbz-aminocyclohexanecarboxylic acids used as conformationally constrained intermediates in medicinal chemistry and peptide synthesis [2]. The compound is supplied at analytical purity levels (≥95% to ≥98%) with batch-specific QC documentation including NMR, HPLC, and GC, and typically requires storage sealed under dry conditions at 2–8°C .

Why In-Class Cbz-Aminocyclohexanecarboxylic Acid Analogs Cannot Be Interchanged with (1S,3R,5S)-rel-3-(Cbz-amino)-5-hydroxycyclohexanecarboxylic Acid


Within the Cbz-protected aminocyclohexanecarboxylic acid family, compounds sharing the same core scaffold differ critically in the number and position of hydroxyl groups, the regio-placement of the Cbz-amino moiety, and the number of defined stereocenters. These structural variations produce significant differences in computed lipophilicity (XLogP), hydrogen-bonding capacity, topological polar surface area (tPSA), and stereochemical complexity that directly impact downstream performance in peptide coupling efficiency, conformational constraint induction, solubility in reaction media, and chromatographic behavior [1][2]. A procurement decision based solely on the aminocyclohexanecarboxylic acid scaffold without verifying the specific hydroxylation pattern and stereochemistry will yield a molecule with fundamentally different physicochemical and conformational properties, rendering it unsuitable as a direct replacement in established synthetic routes or structure–activity relationship (SAR) programs [3].

Quantitative Differentiation Evidence: (1S,3R,5S)-rel-3-(Cbz-amino)-5-hydroxycyclohexanecarboxylic Acid vs. Closest Analogs


Lipophilicity Modulation: 0.9 Log Unit XLogP Reduction vs. Non-Hydroxylated Analog

The target compound exhibits an XLogP3-AA value of 1.3, compared with 2.2 for the non-hydroxylated (±)-cis-3-(carbobenzoxyamino)cyclohexanecarboxylic acid (CAS 952616-39-6), representing a ΔXLogP of −0.9 [1][2]. This ~8-fold increase in hydrophilicity arises from the single additional 5-hydroxyl group and carries implications for aqueous solubility, reversed-phase chromatographic retention, and partitioning behavior in biphasic reaction systems.

Lipophilicity XLogP Hydrophilicity Drug-likeness

Hydrogen Bonding Capacity: +1 Donor and +1 Acceptor Over Non-Hydroxylated Comparator

The presence of the 5-hydroxyl group increases the hydrogen bond donor count from 2 to 3 and the hydrogen bond acceptor count from 4 to 5 relative to the des-hydroxy analog (CAS 952616-39-6) [1][2]. This additional H-bonding functionality enables stronger intermolecular interactions in crystalline solids, altered solvation energetics, and distinct molecular recognition patterns in biological target engagement.

Hydrogen bonding Molecular recognition Crystal engineering Solubility

Topological Polar Surface Area: +20.3 Ų Increase vs. Des-Hydroxy Analog

The target compound has a topological polar surface area (tPSA) of 95.9 Ų, which is 20.3 Ų higher than the 75.6 Ų of (±)-cis-3-(carbobenzoxyamino)cyclohexanecarboxylic acid [1][2]. This difference exceeds commonly applied thresholds for predicting oral bioavailability and blood–brain barrier penetration in drug discovery settings. The increased tPSA reflects the additional hydroxyl oxygen and its associated hydrogen-bonding surface.

Polar surface area Membrane permeability Drug design Bioavailability

Stereochemical Complexity: Three Defined Stereocenters vs. Two in Des-Hydroxy Analog

The (1S,3R,5S) configuration defines three stereocenters on the cyclohexane ring, compared with only two defined stereocenters in the (1S,3R)-cis comparator (CAS 952616-39-6) [1][2]. The 5-hydroxy substituent introduces an additional chirotopic center that further restricts the conformational landscape of the cyclohexane ring, influencing the orientation of the carboxylic acid and Cbz-amino groups relative to one another. This additional stereochemical constraint is critical in applications where the relative spatial orientation of functional groups determines downstream reactivity or biological activity.

Stereochemistry Chiral building block Conformational constraint Asymmetric synthesis

Regioisomeric Differentiation: 3-Cbz-amino-5-hydroxy vs. 2-Cbz-amino-5-hydroxy Substitution Pattern

The regioisomer (1R*,2S*,5R*)-2-benzyloxycarbonylamino-5-hydroxy-cyclohexanecarboxylic acid (CAS 1212264-04-4) shares the same molecular formula (C15H19NO5) and H-bond counts but differs in the position of the Cbz-amino group (position 2 vs. position 3). This regioisomeric variation results in a computed XLogP3-AA of 1.8 for the 2-Cbz-amino analog vs. 1.3 for the target 3-Cbz-amino compound [1][2]. The 0.5 log unit difference indicates that even when hydroxylation is held constant, the relative positioning of the Cbz-amino and carboxylic acid groups significantly modulates overall lipophilicity and, by extension, the conformational preferences accessible to the cyclohexane ring.

Regioisomerism Substitution pattern Conformational analysis Peptide design

Batch QC Documentation: Multi-Technique Purity Verification Enabling Reproducible Research

The target compound is commercially available at specified purity levels of ≥95% (Bidepharm), ≥97% (Capot Chemical), and ≥98% (ChemScene, Leyan) with batch-specific QC data including NMR, HPLC, and GC chromatograms [1]. By contrast, the common comparator (±)-cis-3-(carbobenzoxyamino)cyclohexanecarboxylic acid is typically supplied at ≥95.0% (HPLC, T) by TCI . Access to multi-technique batch QC documentation reduces the risk of introducing unidentified impurities into multi-step syntheses and supports compliance with reproducibility standards in peer-reviewed research.

Quality control Batch consistency NMR HPLC GC

Optimal Application Scenarios for (1S,3R,5S)-rel-3-(Cbz-amino)-5-hydroxycyclohexanecarboxylic Acid Based on Quantitative Evidence


Conformationally Constrained Peptide and Peptidomimetic Synthesis

The three defined stereocenters and the rigid cyclohexane scaffold make this compound a privileged intermediate for introducing conformational constraints into peptide backbones [1]. The Cbz protecting group is orthogonal to Fmoc and Boc strategies, enabling its use in both solution-phase and solid-phase peptide synthesis. The 5-hydroxyl group provides an additional site for further derivatization (e.g., esterification, etherification, or glycosylation) without disturbing the Cbz-amino or carboxylic acid functionalities, enabling the construction of complex, densely functionalized peptidomimetics with defined three-dimensional architecture [2].

Renin Inhibitor and Aspartyl Protease Inhibitor Intermediate Development

Hydroxylated aminocyclohexanecarboxylic acid derivatives are established building blocks in the synthesis of renin inhibitors, including key intermediates en route to aliskiren and related antihypertensive agents [1]. The (1S,3R,5S) stereochemistry and 5-hydroxy substitution pattern may confer specific binding interactions with the S1/S3 pocket of aspartyl proteases, and the Cbz group can be selectively removed under hydrogenolysis conditions to reveal the free amine for subsequent peptide coupling or elaboration into transition-state mimetic pharmacophores [2].

Chiral Scaffold for Structure–Activity Relationship (SAR) Exploration

The increased hydrophilicity (XLogP 1.3 vs. 2.2 for des-hydroxy analog) and higher tPSA (95.9 vs. 75.6 Ų) of this compound make it a useful probe for studying the impact of hydroxyl group incorporation on the pharmacokinetic and pharmacodynamic properties of lead series [1]. In SAR campaigns, systematic variation of hydroxylation pattern across the cyclohexane ring while holding the Cbz-amino and carboxylic acid positions constant allows medicinal chemists to deconvolute the contributions of hydrogen bonding, polarity, and conformational effects to target affinity and selectivity [2].

Orthogonally Protected Intermediate for Multi-Step Diversification Strategies

The three chemically distinguishable functional groups—Cbz-protected amine (hydrogenolyzable), free secondary hydroxyl (acylatable/alkylatable), and carboxylic acid (amidatable/esterifiable)—provide orthogonality for sequential, chemoselective transformations [1]. This enables divergent synthesis strategies where a single batch of this building block can be elaborated into multiple distinct final compounds through systematic variation of the hydroxyl and carboxylic acid derivatization pathways while the Cbz-amino group remains protected, maximizing synthetic efficiency in library production [2].

Quote Request

Request a Quote for (1S,3R,5S)-rel-3-(Cbz-amino)-5-hydroxycyclohexanecarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.